2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid
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Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid is a complex organic compound characterized by the presence of a pyrrole ring fused with a benzoic acid moiety This compound is notable for its unique structural features, which include a nitro group and a dioxo-pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid typically involves the reaction of 5-nitroisophthalic acid with maleic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the dioxo-pyrrolidine ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and a solvent mixture of dimethylformamide (DMF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted benzoic acids from substitution reactions.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and dioxo-pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)ethyl acetate
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitro group and, consequently, have different reactivity and applications .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJWKZCAQPANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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